2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines, which includes the compound , often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Wissenschaftliche Forschungsanwendungen
Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase
2-[(3-Ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide and its analogues have been researched for their potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds represent a significant interest in medicinal chemistry due to their potential to act as antitumor agents. In particular, the classical analogue N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid has shown exceptional potency as a dual inhibitor, presenting a promising avenue for therapeutic development against cancers by inhibiting crucial folate pathway enzymes (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Insights
Further research into the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and related compounds provides valuable insights into the molecular conformations that contribute to their bioactivity. These studies reveal the intricacies of the molecule's interactions and folding, which are crucial for understanding its binding affinities and designing more effective derivatives (Subasri et al., 2017).
Antitumor Activity
The antitumor potential of 2-[(3-Ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide derivatives has been evaluated, with several compounds exhibiting promising activity against various human cancer cell lines. These findings underscore the therapeutic relevance of these compounds, particularly in the context of designing new anticancer drugs (Hafez & El-Gazzar, 2017).
Glutaminase Inhibition for Cancer Therapy
Research into related compounds, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, highlights the potential for targeting glutaminase in cancer therapy. These studies offer insights into the structural requirements for inhibitory activity and underline the importance of solubility and bioavailability for effective drug design (Shukla et al., 2012).
Antimicrobial Applications
Beyond oncology, derivatives of 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide have been explored for their antimicrobial properties. Synthesis and screening of these compounds have demonstrated notable antibacterial and antifungal activities, suggesting their potential utility in addressing infectious diseases (Hossan et al., 2012).
Eigenschaften
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-5-22-18(24)17-14(6-7-25-17)20-19(22)26-10-15(23)21-16-12(3)8-11(2)9-13(16)4/h6-9H,5,10H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSUAJPGASRIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.